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molecular formula C13H26N2O2 B6144647 tert-Butyl isopropyl(piperidin-4-yl)carbamate CAS No. 690998-90-4

tert-Butyl isopropyl(piperidin-4-yl)carbamate

Cat. No. B6144647
M. Wt: 242.36 g/mol
InChI Key: XZAWSXHPLCYGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285564B2

Procedure details

A solution of 1-benzyl-4-(N-tert-butoxycarbonyl-N-isopropylamino)piperidine (79.0 g, 0.24 mol) in ethanol (140 mL) was flushed with nitrogen for 15 minutes. This solution was then added to a 2 L Parr flask containing a mixture of 10% palladium on carbon (15.8 g; ca. 50% wt. water) in ethanol (100 mL), which solution had been flushed with nitrogen for 15 minutes. This reaction mixture was placed on a Parr Shaker under hydrogen at 50 psi for 24 hours. The reaction mixture was filtered through a pad of Celite and the Celite washed with ethanol. The filtrate was then concentrated in vacuo to afford 57.0 g of the title intermediate as a white solid (>99% yield).
Name
1-benzyl-4-(N-tert-butoxycarbonyl-N-isopropylamino)piperidine
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH:15]([CH3:17])[CH3:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:21]([O:20][C:18]([N:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)[CH:15]([CH3:17])[CH3:16])=[O:19])([CH3:23])([CH3:24])[CH3:22]

Inputs

Step One
Name
1-benzyl-4-(N-tert-butoxycarbonyl-N-isopropylamino)piperidine
Quantity
79 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was then added to a 2 L Parr flask
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
had been flushed with nitrogen for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the Celite washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C(C)C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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